molecular formula C7H5F3O2S B11716448 Methyl 4-(trifluoromethyl)thiophene-2-carboxylate

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B11716448
M. Wt: 210.18 g/mol
InChI Key: RTANZRDFHBCNRT-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The trifluoromethyl group attached to the thiophene ring significantly alters the compound’s electronic properties, making it a valuable building block for various chemical reactions and applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the thiophene ring, which significantly influences its electronic and steric properties. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H5F3O2S/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3

InChI Key

RTANZRDFHBCNRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C(F)(F)F

Origin of Product

United States

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